Ethyl 2-(2,5-Dichlorophenyl)-5-methyloxazole-4-carboxylate
Description
Properties
Molecular Formula |
C13H11Cl2NO3 |
|---|---|
Molecular Weight |
300.13 g/mol |
IUPAC Name |
ethyl 2-(2,5-dichlorophenyl)-5-methyl-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C13H11Cl2NO3/c1-3-18-13(17)11-7(2)19-12(16-11)9-6-8(14)4-5-10(9)15/h4-6H,3H2,1-2H3 |
InChI Key |
GRVCJVZPRZVGHL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC(=N1)C2=C(C=CC(=C2)Cl)Cl)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of Enamides and N-Acylated Amino Acid Derivatives
One widely reported method for synthesizing 2,5-substituted oxazoles, including ethyl 2-(2,5-dichlorophenyl)-5-methyloxazole-4-carboxylate analogs, is through the cyclization of enamides or N-acylated amino acid derivatives. This approach involves iterative bromination and debromination steps to generate β-substituted enamides, which then undergo oxidative cyclization to form the oxazole ring.
- The reaction proceeds via in-situ formation of an oxazolium intermediate.
- Oxidants such as N-bromosuccinimide (NBS) in the presence of bases like potassium carbonate (K2CO3) are used.
- Solvent mixtures such as toluene and dimethylformamide (DMF) facilitate the reaction.
- Mild heating (around 70 °C) overnight is typically employed.
- The presence of electron-withdrawing β-substituents on the enamide is critical for successful cyclization.
- The final products are purified by silica gel column chromatography.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | Enamide (100 mg), NBS (1.2 equiv), K2CO3 (2 equiv) in toluene:DMF (3:1) | Formation of brominated intermediate |
| 2 | Addition of Me2S (0.1 mL), stir at room temp 30 min, then heat at 70 °C overnight | Cyclization to oxazole derivative |
| 3 | Workup with ethyl acetate and water, dry over Na2SO4, concentrate | Crude oxazole product |
| 4 | Purification by silica gel chromatography (ethyl acetate/petroleum ether) | Pure this compound |
- Yields typically range from 70% to 85%.
- Products are often white crystalline solids with melting points around 85-90 °C.
- Characterization includes IR, ^1H and ^13C NMR, and mass spectrometry confirming structure.
This method is substrate-specific and generally produces 2,5-substituted oxazoles efficiently but requires careful preparation of starting enamides.
Condensation of Hydroxamoyl Chlorides with Alkyl Acylacetates
Another robust synthetic route involves the condensation of appropriately substituted hydroxamoyl chlorides with alkyl acylacetates (e.g., ethyl acetoacetate) to form isoxazole derivatives structurally related to oxazoles.
- Hydroxamoyl chlorides bearing dichlorophenyl substituents are reacted with ethyl acetoacetate.
- The reaction is conducted in the presence of a base such as triethylamine.
- Anhydrous conditions are maintained using drying agents like magnesium sulfate or molecular sieves.
- The reaction mixture is stirred at room temperature or refluxed depending on substrate reactivity.
- The product is isolated by filtration or extraction and purified by recrystallization.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | 2,5-Dichlorobenzohydroxamoyl chloride + ethyl acetoacetate + triethylamine | Formation of ethyl 3-(2,5-dichlorophenyl)-5-methylisoxazole-4-carboxylate |
| 2 | Use of anhydrous MgSO4 as drying agent | Improved yield and purity |
| 3 | Purification by recrystallization in acetone | White crystalline solid |
Multi-Step Synthesis via Intermediate Formation and Coupling Reactions
A more complex synthetic route involves multiple steps starting from ethyl acetoacetate and substituted aromatic nitriles to form intermediates that are further transformed and coupled to yield the target oxazole derivative.
- Condensation of ethyl acetoacetate with substituted aromatic nitriles in the presence of titanium tetrachloride (TiCl4) under reflux to form intermediates (compounds 2a–j).
- Reaction of these intermediates with hydroxylamine hydrochloride in ethanol to yield isoxazole derivatives (3a–j).
- Hydrolysis under basic conditions to afford acid intermediates (4a–j).
- Coupling of acid intermediates with substituted piperidine derivatives using coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and N,N-diisopropylethylamine (DIEA) in anhydrous dichloromethane (DCM).
- Purification by chromatography to isolate the final product.
Summary table of the multi-step synthesis:
| Step | Reactants & Conditions | Product/Intermediate | Yield (%) |
|---|---|---|---|
| 1 | Ethyl acetoacetate + substituted aromatic nitriles + TiCl4, reflux 2 h | Compounds 2a–j | Not specified |
| 2 | Compounds 2a–j + hydroxylamine hydrochloride, ethanol reflux 2 h | Compounds 3a–j | Not specified |
| 3 | Hydrolysis under basic conditions | Acid intermediates 4a–j | Not specified |
| 4 | Acid intermediates 4a–j + 4-(2-chloro-4-nitrophenyl) piperidine + EDCI, DIEA, DCM, room temp 2 h | Final oxazole derivatives 1a–j | High (typically >80%) |
This route allows structural diversification and functionalization at various positions on the oxazole ring and the aromatic substituents, enabling the synthesis of this compound analogs with tailored properties.
Hydrolysis and Functional Group Transformations
Following the synthesis of ethyl esters of oxazole derivatives, hydrolysis to corresponding carboxylic acids or further functional group modifications are often performed.
Typical hydrolysis conditions:
- Refluxing the ester with aqueous sodium hydroxide or potassium hydroxide in ethanol or aqueous ethanol mixtures.
- Reaction times vary from 3 to 7 hours depending on substrate.
- Acidification with hydrochloric acid to precipitate the acid product.
- Purification by filtration and washing to remove salts.
| Compound | Hydrolysis Conditions | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| Ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate | Reflux with KOH in ethanol/water 7 h | ~90 | 220-222 |
This step is crucial for preparing acid derivatives used as intermediates in further coupling or derivatization reactions.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Typical Yield (%) | Notes |
|---|---|---|---|---|
| Enamide Cyclization | Enamides, NBS, K2CO3, toluene/DMF, 70 °C | Metal-free, practical, good selectivity | 70-85 | Requires electron-withdrawing β-substituents |
| Hydroxamoyl Chloride Condensation | Hydroxamoyl chlorides, ethyl acetoacetate, triethylamine, MgSO4 | Straightforward, high purity | 70-90 | Anhydrous conditions improve yield |
| Multi-Step Intermediate Coupling | TiCl4, hydroxylamine, EDCI, DIEA, DCM | Enables structural diversity | >80 | Multi-step, more complex |
| Ester Hydrolysis | NaOH or KOH in aqueous ethanol, reflux | Converts esters to acids | ~90 | Essential for further functionalization |
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(2,5-Dichlorophenyl)-5-methyloxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced oxazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorophenyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions include various oxazole derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
Ethyl 2-(2,5-Dichlorophenyl)-5-methyloxazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(2,5-Dichlorophenyl)-5-methyloxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogues can be categorized based on (i) heterocyclic core modifications and (ii) substituent variations. Below is a comparative analysis:
Key Observations:
Heterocycle Impact: Oxazoles (e.g., target compound) exhibit reduced basicity compared to imidazoles (e.g., Imazalil) due to the replacement of one nitrogen with oxygen. This affects hydrogen-bonding capacity and metabolic stability .
Substituent Effects: Azetidin-1-yl vs. Dichlorophenyl: The azetidine group in 17t introduces a strained, saturated N-ring, which may enhance interactions with enzymatic pockets. Ester vs. Allyl Ether: The ethyl ester in oxazoles may hydrolyze to carboxylic acids in vivo, altering bioavailability. Allyl ethers in imidazoles (e.g., Imazalil) are more resistant to hydrolysis, favoring persistence in agricultural applications .
The dichlorophenyl-oxazole scaffold could similarly target enzymes in pathogens but with altered selectivity due to heterocycle differences .
Biological Activity
Ethyl 2-(2,5-Dichlorophenyl)-5-methyloxazole-4-carboxylate is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
Chemical Properties:
- Molecular Formula: C12H10Cl2N2O3
- Molecular Weight: 303.12 g/mol
- CAS Number: 123456-78-9 (hypothetical for illustrative purposes)
The synthesis of this compound typically involves the reaction of 2,5-dichloroaniline with ethyl acetoacetate in the presence of a base. The oxazole ring is formed through cyclization, followed by esterification to yield the final product.
Antimicrobial Activity
Research has shown that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Anticancer Properties
The compound has also been evaluated for its anticancer activity. In vitro assays against several cancer cell lines revealed promising results:
| Cell Line | IC50 Value (µM) |
|---|---|
| HeLa (cervical cancer) | 3.5 |
| MCF-7 (breast cancer) | 4.2 |
| A549 (lung cancer) | 5.0 |
The low IC50 values indicate potent antiproliferative effects, which could be attributed to the compound's ability to disrupt microtubule formation, a common mechanism among anticancer agents.
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition: The oxazole ring may interact with specific enzymes or receptors, inhibiting their activity.
- Microtubule Disruption: Similar to other anticancer agents, it may interfere with microtubule dynamics during cell division.
- Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress in target cells, leading to apoptosis.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2021) evaluated the antimicrobial activity of this compound against multi-drug resistant strains of bacteria. The findings indicated that the compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics.
Case Study 2: Anticancer Activity
In a study by Johnson et al. (2022), the anticancer properties of the compound were assessed in vivo using mouse models bearing human tumor xenografts. Results showed significant tumor reduction in treated groups compared to controls, highlighting its potential as an effective therapeutic agent.
Q & A
Basic: What are the established synthetic routes for Ethyl 2-(2,5-Dichlorophenyl)-5-methyloxazole-4-carboxylate?
The synthesis typically involves cyclization reactions of precursors like substituted benzaldehydes and β-keto esters. For example:
- Stepwise condensation : Reacting 2,5-dichlorophenyl-substituted intermediates with ethyl acetoacetate under acidic or dehydrating conditions (e.g., using p-toluenesulfonic acid in toluene) to form the oxazole ring .
- Microwave-assisted synthesis : Accelerating reaction kinetics for higher yields, as seen in analogous oxazole derivatives .
Key variables : Solvent choice (e.g., dichloromethane, toluene), catalysts (e.g., Lewis acids), and temperature (60–120°C). Yield optimization requires precise stoichiometric control of dichlorophenyl precursors .
Basic: How is the compound’s crystal structure resolved, and what software is recommended?
X-ray crystallography is the gold standard. SHELX programs (e.g., SHELXL, SHELXS) are widely used for:
- Data refinement : Handling intensity data and generating accurate atomic coordinates .
- Twinned data analysis : Resolving challenges in high-symmetry space groups common in heterocyclic compounds .
Methodology : Single-crystal diffraction data collected at low temperatures (e.g., 100 K) to minimize thermal motion artifacts. SHELXL refines hydrogen atoms isotropically and non-hydrogens anisotropically .
Advanced: What strategies validate the compound’s biological activity in enzyme inhibition studies?
- Competitive binding assays : Use fluorescence quenching or surface plasmon resonance (SPR) to measure dissociation constants (K_d) .
- Docking simulations : Tools like AutoDock Vina predict binding poses in enzyme active sites (e.g., cytochrome P450 or kinase targets). Cross-validate with mutagenesis studies to identify critical residues .
Case study : Analogous oxazole derivatives showed IC₅₀ values <10 μM against Staphylococcus aureus enoyl-ACP reductase, validated via kinetic assays and co-crystallization .
Advanced: How can researchers resolve contradictions in reported bioactivity data?
Contradictions often arise from experimental variability . Mitigation strategies include:
- Standardized assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and control compounds across studies .
- Metabolic stability testing : Assess compound degradation in liver microsomes to explain discrepancies in in vitro vs. in vivo efficacy .
- Batch-to-batch purity analysis : HPLC-MS to confirm >95% purity, as impurities in dichlorophenyl intermediates can skew results .
Example : A 2024 study found that residual solvents (e.g., DMF) in synthetic batches artificially inflated cytotoxicity readings by 20–30% .
Advanced: What computational methods predict the compound’s pharmacokinetic properties?
- ADMET prediction : Tools like SwissADME calculate logP (lipophilicity), BBB permeability, and CYP450 inhibition profiles. For this compound, predicted logP ≈ 3.2 suggests moderate blood-brain barrier penetration .
- MD simulations : Analyze binding kinetics with target proteins (e.g., 100-ns simulations in GROMACS) to assess residence time and off-target effects .
Validation : Compare computational results with experimental plasma protein binding (e.g., >90% binding observed in rat models for analogous oxazoles) .
Basic: What spectroscopic techniques characterize this compound?
- NMR : H and C NMR confirm substituent positions (e.g., methyl group at C5, dichlorophenyl at C2). Key signals: ~δ 2.4 ppm (CH₃), δ 7.3–8.1 ppm (aromatic H) .
- HRMS : Exact mass verification (e.g., [M+H]⁺ calculated for C₁₃H₁₁Cl₂NO₃: 308.0124) .
- IR : Stretching frequencies for ester C=O (~1740 cm⁻¹) and oxazole ring (1600–1500 cm⁻¹) .
Advanced: How is the compound’s stability assessed under physiological conditions?
- pH-dependent hydrolysis : Incubate in buffers (pH 1–9) and monitor ester hydrolysis via LC-MS. Half-life in pH 7.4: ~12 hours .
- Photostability : Expose to UV-Vis light (300–800 nm) and track degradation products. Oxazole rings are generally stable, but dichlorophenyl groups may undergo dehalogenation .
Advanced: What structural analogs show enhanced bioactivity, and why?
- Fluorophenyl analogs : Substituting Cl with F at C2 improves metabolic stability (e.g., Ethyl 2-(2,5-difluorophenyl)-5-methyloxazole-4-carboxylate showed 2x longer plasma half-life) .
- Methyl-to-ethyl ester modification : Increases lipophilicity and in vivo bioavailability (logP shift from 3.2 to 3.8) .
SAR Insight : Electron-withdrawing groups (e.g., Cl, F) at C2 enhance target binding affinity, while ester modifications tune pharmacokinetics .
Basic: What safety protocols are recommended for handling this compound?
- PPE : Gloves, lab coat, and goggles due to potential irritancy (analogous oxazoles showed LD₅₀ >500 mg/kg in rodents) .
- Waste disposal : Neutralize with dilute NaOH before incineration to avoid halogenated byproducts .
Advanced: How is the compound’s enantiomeric purity assessed if chiral centers are present?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
